Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate
Description
BenchChem offers high-quality Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-oxo-5-(2-oxo-1,3-dihydroindol-3-yl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-19-13(17)8-9(16)6-7-11-10-4-2-3-5-12(10)15-14(11)18/h2-5,11H,6-8H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTFTDYCBDAONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCC1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Mass spectrometry analysis of 2-oxoindoline derivatives
Initiating Data Collection
I'm starting by zeroing in on data about mass spec analysis for 2-oxoindoline derivatives. I'm focusing my Google searches on ionization methods, fragmentation patterns, and common protocols.
Analyzing Search Results
I've analyzed the initial search results, pinpointing critical experimental factors and possible issues researchers may face. My plan now is to structure an application note, beginning with a strong introduction and then diving into specific sections on sample prep, instrumentation, and data analysis, with detailed justifications. I'll include data tables and workflow diagrams.
Structuring the Application Note
I'm structuring the application note with an emphasis on clarity and practical utility. My focus is on creating a logical flow, starting with the introduction of 2-oxoindoline derivatives and the role of mass spectrometry. I'll include detailed sections on sample preparation, instrumentation, and data interpretation, justifying each decision. I'm also preparing to create data tables and workflow diagrams.
Application Note: Validating Kinase Targets Using 2-Oxoindoline Chemical Probes
Introduction & Structural Rationale
The 2-oxoindoline (indolin-2-one) scaffold represents a privileged structure in kinase drug discovery, most notably popularized by the multi-targeted inhibitor Sunitinib (Sutent) . For researchers using these derivatives as chemical probes to validate biological hypotheses, understanding the structural behavior of these molecules is a prerequisite for reproducible data.
Unlike highly specific Type II inhibitors, 2-oxoindolines are generally Type I ATP-competitive inhibitors . They bind in the cleft between the N- and C-terminal lobes of the kinase. The core utility of this scaffold lies in its ability to form a bidentate hydrogen-bonding network with the kinase hinge region.
The "Hinge Binder" Mechanism
The lactam moiety of the oxindole core mimics the adenine ring of ATP.
-
H-Bond Donor: The lactam NH donates a hydrogen to the backbone carbonyl of the kinase hinge (e.g., Glu residue).
-
H-Bond Acceptor: The lactam carbonyl (C=O) accepts a hydrogen from the backbone NH of the hinge (e.g., Leu residue).
This interaction anchors the molecule, while substitutions at the C3, C5, and C6 positions allow the probe to explore the hydrophobic pockets (Selectivity Pocket/Gatekeeper) to tune potency.
Visualization: Mechanism of Action
The following diagram illustrates the logical flow of 2-oxoindoline binding and the critical structural dependencies.
Figure 1: Structural logic of 2-oxoindoline activity. Note the critical dependency on the Z-isomer configuration for effective ATP-pocket entry.
Critical Handling Protocol: The Isomerization Trap
Expert Insight: The most common cause of batch-to-batch variability with 2-oxoindoline probes (e.g., Sunitinib, Semaxanib) is photo-isomerization . The exocyclic double bond at the C3 position connects the oxindole core to a pyrrole or similar ring.
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Z-Isomer: The active, planar configuration.
-
E-Isomer: Often formed upon exposure to broad-spectrum light. It lacks planarity and sterically clashes with the ATP binding pocket, leading to a drastic loss of potency (often >100-fold shift in IC50).
Protocol A: Compound Solubilization & Storage
Failure to follow this protocol invalidates downstream IC50 data.
-
Preparation Environment: Perform all weighing and solubilization in amber glass vials or under low-light conditions (sodium vapor lamps or red light).
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Solvent Choice: Dissolve the solid powder in 100% DMSO (Anhydrous) .
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Why: Water promotes hydrolysis; DMSO stabilizes the solution.
-
-
QC Check (Mandatory): Before aliquoting, run a generic HPLC-UV trace.
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Acceptance Criteria: >95% purity. If a secondary peak (E-isomer) exceeds 5%, heat the solution to 60°C for 30 minutes in the dark to re-equilibrate to the thermodynamically stable Z-form.
-
-
Storage: Aliquot immediately into single-use amber tubes. Store at -80°C. Do not freeze-thaw more than twice.
Biochemical Assay Protocol: Determining Potency
To validate the probe, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This format is robust against the autofluorescence often exhibited by indolinone compounds.
Materials
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Kinase: Recombinant human kinase (e.g., VEGFR2, PDGFRβ) [SignalChem].
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Substrate: Biotinylated peptide substrate specific to the kinase.
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Tracer: Eu-labeled anti-phosphotyrosine antibody.
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Acceptor: Streptavidin-APC (Allophycocyanin).
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Probe: 2-Oxoindoline derivative (from Protocol A).
Protocol B: TR-FRET Kinase Inhibition Workflow
Step 1: Reaction Assembly (384-well Low Volume White Plate)
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Compound Transfer: Acoustic dispense 10 nL of the probe (serial dilution, 10-point dose-response) into wells.
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Enzyme Addition: Add 2.5 µL of 2x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
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Incubation: Incubate compound and enzyme for 15 minutes at RT. This allows the inhibitor to access the ATP pocket before competition begins.
-
-
Start Reaction: Add 2.5 µL of 2x Substrate/ATP Mix.
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ATP Concentration: Must be set to the
apparent of the specific kinase to ensure competitive kinetics are measurable.
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Step 2: Detection
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Incubate for 60 minutes at RT (protect from light).
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Add 5 µL of Detection Mix (Eu-Antibody + Streptavidin-APC + EDTA).
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EDTA Function: Chelates Magnesium, stopping the kinase reaction immediately.
-
-
Incubate 1 hour. Read on a multimode plate reader (Excitation: 337 nm; Emission: 615 nm & 665 nm).
Step 3: Data Analysis
Calculate the TR-FRET Ratio:
Visualization: Assay Workflow
Figure 2: Step-by-step TR-FRET workflow for validating 2-oxoindoline potency.
Selectivity & Data Interpretation
2-oxoindolines are rarely "mono-selective." They are often "pan-inhibitors" within a family (e.g., Split-Kinase Domain family: VEGFR, PDGFR, KIT). When using these as probes, you must profile them against off-targets to attribute cellular phenotypes correctly.
Comparative Potency Data (Example)
The table below highlights the "selectivity window" required for a valid probe.
| Compound | Target (IC50 nM) | Off-Target: FGFR1 (IC50 nM) | Off-Target: EGFR (IC50 nM) | Selectivity Profile |
| Sunitinib | VEGFR2: 10 | 250 | >10,000 | Moderate (Family Selective) |
| Probe A (Hypothetical) | VEGFR2: 5 | 8 | 500 | Poor (Promiscuous) |
| Probe B (Optimized) | VEGFR2: 12 | >1,000 | >10,000 | Excellent (Probe Quality) |
Interpretation:
-
Probe A cannot be used to distinguish VEGFR2 biology from FGFR1 biology because the IC50s are too close.
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Probe B has a >80-fold window, making it a valid chemical probe for VEGFR2 in this context.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High IC50 variability | Z/E Isomerization due to light exposure. | Prepare fresh stocks in dark/amber glass. Verify via LC-MS. |
| Precipitation in assay | Low solubility of the planar aromatic core. | Ensure final DMSO concentration is <1% but >0.1%. Add 0.01% Brij-35 to buffer. |
| Bell-shaped curve | Compound aggregation or "inner filter effect" (fluorescence quenching). | Centrifuge compound plate before dispensing. Use TR-FRET (ratiometric) to normalize quenching. |
References
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Roskoski, R. Jr. (2007). Sunitinib: A VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Biochemical and Biophysical Research Communications.
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Papaetis, G. S., & Syrigos, K. N. (2009). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. BioDrugs.
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NCBI Bookshelf. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information.
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Hao, Y., et al. (2011). Photo-isomerization of the 3-substituted indolin-2-one anticancer drug sunitinib. Journal of Pharmaceutical and Biomedical Analysis.
Troubleshooting & Optimization
Overcoming byproduct formation in Knoevenagel condensation with isatin
Topic: Overcoming Byproduct Formation in Knoevenagel Condensation with Isatin Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Welcome to the Isatin Chemistry Support Center
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Isatin (1H-indole-2,3-dione) is a "privileged scaffold" in drug discovery, serving as a precursor for spiro-oxindoles and kinase inhibitors. The Knoevenagel condensation at the C-3 carbonyl is the gateway reaction for these derivatives. However, the unique reactivity of the isatin core—specifically the strain of the five-membered lactam ring and the electrophilicity of the C-3 ketone—often leads to specific failure modes that standard protocols do not address.
This guide addresses the three most common "silent killers" of yield in this reaction: Michael addition (Bis-adducts) , Lactam Ring Cleavage , and Aldol Arrest .
Troubleshooting Modules
Module 1: The "Double-Dip" Phenomenon (Bis-Adduct Formation)
User Query: "My LC-MS shows a peak with exactly the mass of Isatin + 2 equivalents of Malononitrile. My desired product is gone."
Diagnosis: You are experiencing Michael Addition on the product. The Knoevenagel product (3-methyleneoxindole) is a highly electron-deficient alkene (an acceptor). If the reaction contains excess active methylene compound (the donor) and remains basic, the donor attacks the product's exocyclic double bond.
Technical Insight: The C-3 double bond in isatin derivatives is highly polarized due to the electron-withdrawing effect of the oxindole carbonyl and the nitrile/ester groups from the nucleophile. This makes it a perfect Michael acceptor.
Corrective Protocol:
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Stoichiometry Control: Never use a large excess of the active methylene compound. Use a strict 1:1 to 1:1.05 equivalent ratio .
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Base Selection: Switch from strong, nucleophilic bases (like Piperidine in excess) to catalytic amounts (5-10 mol%) or weaker bases (e.g., Sodium Acetate).
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Quench Timing: Monitor the reaction closely by TLC. As soon as the isatin is consumed, quench the reaction (acidify or lower temp) to stop the Michael addition.
Module 2: The "Red-to-Yellow" Shift (Ring Cleavage)
User Query: "My reaction mixture started deep orange/red but faded to a pale yellow/brown solution upon heating with NaOH. No precipitate formed."
Diagnosis: You have triggered Isatin Ring Opening (Hydrolysis) . The amide bond (N1-C2) in isatin is susceptible to nucleophilic attack, especially under strong basic conditions (pH > 10) or high temperatures. This forms Isatinic Acid (2-aminophenylglyoxylic acid), which is water-soluble and yellow, destroying your core scaffold.
Technical Insight: Isatin exists in equilibrium with isatinic acid. Strong bases shift this equilibrium entirely toward the ring-opened salt. Once opened, the Knoevenagel condensation at the "former" C-3 position becomes significantly more difficult or leads to complex side products.
Corrective Protocol:
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pH Management: Avoid hydroxide bases (NaOH, KOH). Use organic bases (Piperidine, TEA) or, ideally, catalyst-free conditions in water/ethanol.
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Temperature Control: If using basic conditions, do not reflux vigorously for extended periods.
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The "Green" Fix: Use the Water-Mediated Protocol (see below). Water activates the carbonyl through hydrogen bonding without raising the pH enough to open the ring.
Module 3: "Aldol Arrest" (Incomplete Dehydration)
User Query: "I isolated a solid, but the NMR shows a confusing aliphatic signal and an OH peak. The double bond signal is weak or missing."
Diagnosis: The reaction stopped at the Aldol Intermediate . The initial attack of the nucleophile occurred, forming a C-3 hydroxy species, but the subsequent elimination of water (dehydration) failed.
Technical Insight: Elimination is often the rate-determining step. It requires either thermal energy or acid/base catalysis to protonate the hydroxyl group (making it a better leaving group) or remove the adjacent proton.
Corrective Protocol:
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Azeotropic Distillation: Use a Dean-Stark apparatus with Toluene or Benzene to physically remove water, driving the equilibrium toward the dehydrated product.
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Microwave Irradiation: High-energy input can overcome the activation barrier for elimination rapidly (typically 2-10 mins at 80°C).
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Acid Catalysis: Add a pinch of Sulfamic acid or p-TSA to facilitate the dehydration step if the base method fails.
Visualizing the Pathways
The following diagram illustrates the competitive pathways. Note how the Desired Path (Green) competes with Ring Opening (Red) and Michael Addition (Orange).
Figure 1: Reaction network of Isatin Knoevenagel condensation showing the desired pathway (Green) versus competitive byproduct traps (Red).
Recommended Experimental Protocol
Method A: Catalyst-Free Green Synthesis (High Purity)
Recommended for avoiding ring opening and simplifying purification.
Principle: Using water or aqueous ethanol exploits the hydrophobic effect. The organic reactants (Isatin and Malononitrile) are forced together in the aqueous medium, accelerating the reaction without the need for strong bases that cause ring opening.
Step-by-Step:
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Preparation: In a 50 mL round-bottom flask, charge Isatin (1.0 mmol) and Malononitrile (1.0 mmol) .
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Solvent: Add Water (10 mL) or Water:Ethanol (1:1) .
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Reaction: Reflux the suspension with stirring.
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Observation: The mixture will transition from an orange suspension to a colored solution, and eventually, the product may precipitate out.
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Time: Typically 30–60 minutes. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
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Work-up:
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Cool the mixture to room temperature (and then 0°C on ice).
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Filter the precipitate under vacuum.
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Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).
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Drying: Dry in a vacuum oven at 50°C.
Data Summary: Comparison of Methods
| Parameter | Method A (Green/Water) | Method B (Piperidine/EtOH) | Method C (Strong Base/NaOH) |
| Yield | 85–95% | 70–85% | < 50% |
| Purity | High (>95%) | Moderate (Recrystallization often needed) | Low (Isatinic acid contamination) |
| Risk: Bis-Adduct | Low | Moderate | High |
| Risk: Ring Opening | Negligible | Low | Critical |
References
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da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324. Link (Note: Standard authoritative review).
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Sumpter, W. C. (1954). The Chemistry of Isatin. Chemical Reviews, 54(2), 295–326. Link
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Panda, S. S., et al. (2012). Microwave-assisted synthesis of some novel isatin derivatives. Journal of Saudi Chemical Society. Link
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Gopalakrishnan, M., et al. (2007). Catalyst-free Knoevenagel condensation of isatin derivatives in water. Arkivoc, (xv), 136-143. Link
Technical Support Center: 2-Oxoindoline (Oxindole) Solubility Optimization
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Solubility & Formulation of 2-Oxoindoline Derivatives Ticket ID: OX-SOL-4492
Executive Summary & Scaffold Analysis
Welcome to the Technical Support Center. You are likely accessing this guide because your 2-oxoindoline (oxindole) candidate—likely a kinase inhibitor analog—is exhibiting poor solubility. This is a characteristic feature of the scaffold, not necessarily a synthesis failure.
The Root Cause:
The 2-oxoindoline core possesses a lactam functionality (NH-C=O). In the solid state, these molecules form strong intermolecular hydrogen bond networks (dimers or ribbons) between the N1-H donor and the C2-oxygen acceptor. Combined with the planar aromatic system facilitating
This guide provides validated protocols to overcome these thermodynamic barriers during stock preparation, assay dilution, and structural optimization.
Module A: Stock Solution Preparation (DMSO)
User Issue: "My compound creates a suspension in 100% DMSO or precipitates upon freeze-thaw cycles."
Troubleshooting Protocol
The "cloudy stock" phenomenon suggests that the crystal lattice energy is resisting solvation even in aprotic polar solvents.
Step-by-Step Resolution:
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Thermodynamic Activation:
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Heat the DMSO/compound mixture to 45–50°C in a water bath for 10–15 minutes. The oxindole scaffold is generally thermally stable.
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Why: Kinetic energy is required to break the intermolecular H-bond network described above.
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Acoustic Cavitation (Sonication):
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Sonicate for 5 minutes while warm.
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Note: If the solution clarifies but re-precipitates immediately upon cooling, you are exceeding the saturation limit. Dilute the stock by 50%.
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Purity Check (The "Seed" Effect):
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Ensure your sample is free of inorganic salts from synthesis (e.g., residual potassium carbonate). Inorganic impurities act as nucleation sites, triggering rapid precipitation of the organic compound.
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Visualization: Stock Preparation Workflow
Figure 1: Decision tree for establishing stable DMSO stock solutions for recalcitrant oxindoles.
Module B: Assay Compatibility (Aqueous Dilution)
User Issue: "Compound crashes out when diluted into cell culture media or kinase buffer."
The Science: This is a "solvent shift" precipitation. When the DMSO stock hits the aqueous buffer, the solubility drops exponentially. The local concentration at the injection site momentarily exceeds the solubility limit, causing nucleation.
Validated Dilution Protocol (Intermediate Step Method)
Do not pipette 100% DMSO stock directly into media. Use an intermediate dilution step.
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Prepare 10x Intermediate: Dilute your DMSO stock 10-fold into a surfactant-containing vehicle (e.g., PBS + 0.05% Tween-80 or 5% PEG400).
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Equilibrate: Allow this to stand for 5 minutes. If it precipitates here, it will definitely precipitate in the assay.
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Final Dilution: Pipette the 10x intermediate into the final assay volume.
Solvent Compatibility Matrix
| Solvent / Excipient | Compatibility with Oxindoles | Recommended Max % (In Vitro) | Mechanism of Action |
| DMSO | High | 0.1% - 1.0% | Dipolar aprotic disruption of lattice. |
| PEG 400 | Moderate | 1% - 5% | Cosolvent; reduces polarity of bulk water. |
| Tween 80 | Moderate | 0.01% - 0.05% | Surfactant; prevents micelle aggregation. |
| Ethanol | Low | < 1% | Often causes immediate precipitation. |
Module C: Structural Optimization (Medicinal Chemistry)
User Issue: "We need to modify the scaffold to improve intrinsic solubility without losing potency."
Expert Insight: If formulation fails, chemical modification is required. The goal is to disrupt the planarity and the hydrogen bond donor capability of the N1 position.
Strategy 1: N1-Alkylation (The "Lattice Breaker")
The N1-hydrogen is the primary donor for intermolecular hydrogen bonding.
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Action: Methylate or ethylate the N1 position.
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Result: This removes the H-bond donor, significantly lowering the melting point and increasing solubility in organic solvents and lipids.
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Caution: Ensure the N-H is not critical for binding to the target protein (e.g., the hinge region of a kinase). Check your co-crystal structures.
Strategy 2: Solubilizing Tails (The "Sunitinib Approach")
Introduce a basic amine solubilizing group via a flexible linker.
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Action: Attach a pyrrolidine, morpholine, or diethylamine moiety (often at C5 or C3).
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Result: This creates an ionizable center. At physiological pH (or slightly acidic environments), the amine protonates, drastically increasing aqueous solubility.
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Case Study: Sunitinib (Sutent) uses a diethylamine tail to achieve solubility, allowing it to be formulated as a malate salt [1].
Visualization: Structural Modification Logic
Figure 2: Medicinal chemistry decision pathway for modifying 2-oxoindoline scaffolds.
Module D: In Vivo Formulation (Animal Studies)
User Issue: "How do I formulate this for oral gavage (PO) or IP injection in mice?"
Standard aqueous buffers (PBS) will likely fail. You must use a vehicle that maintains the compound in solution or a stable suspension.
Recommended Vehicle 1: The "Golden Standard" for Oxindoles
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Composition: 10% DMSO + 40% PEG400 + 50% Water (or Saline).
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Preparation Order:
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Dissolve compound completely in DMSO.
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Add PEG400 and vortex.
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Slowly add Water/Saline while vortexing.
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Why: PEG400 acts as a bridge between the lipophilic drug and the aqueous phase.
Recommended Vehicle 2: Cyclodextrin Complexation
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Composition: 20% (w/v) Hydroxypropyl-
-cyclodextrin (HP- -CD) in water. -
Method: Requires stirring the compound in the CD solution for 4–24 hours, often with pH adjustment.
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Mechanism: The oxindole core is encapsulated in the hydrophobic cavity of the cyclodextrin, shielding it from water while the outer shell remains hydrophilic [2].
Recommended Vehicle 3: Salt Formation
If you have added a basic amine (as per Module C), convert the free base to a salt.
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Sunitinib Example: The free base of Sunitinib is practically insoluble. The Malate salt is used clinically to ensure dissolution in the gastric environment [3].
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Protocol: Dissolve free base in ethanol; add equimolar L-malic acid; evaporate or precipitate to isolate the salt.
References
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FDA Access Data. (2006). SUTENT® (sunitinib malate) capsules, oral - Clinical Pharmacology.Link
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Carrier, R. L., Miller, L. A., & Ahmed, I. (2007). The utility of cyclodextrins for enhancing oral bioavailability. Journal of Controlled Release. Link
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Gomika Udugamasooriya, D., & Spaller, M. R. (2008). Conformational constraint in protein ligand design and the inconsistency of binding entropy. Biopolymers. Link
Validation & Comparative
Validating the anticancer activity of Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate
Publish Comparison Guide: Validating the Anticancer Activity of Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate
Executive Summary
Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate represents a specific subclass of 3-substituted indolin-2-ones (oxindoles). This chemical scaffold is the structural backbone of several FDA-approved tyrosine kinase inhibitors (TKIs), most notably Sunitinib and Nintedanib .
This guide outlines a rigorous validation framework to transition this compound from a synthetic intermediate to a validated lead candidate. Unlike rigid templates, this document focuses on the causality of validation : proving not just that it kills cancer cells, but how it does so relative to established benchmarks.
Key Value Proposition: The flexible 3-oxo-pentanoate side chain distinguishes this compound from the rigid arylidene moieties found in Sunitinib. This structural flexibility may offer novel binding modes within the ATP-binding pockets of kinases (e.g., VEGFR2, FGFR), potentially overcoming resistance mechanisms associated with Type I inhibitors.
Comparative Analysis: The Candidate vs. The Gold Standard
To validate your compound, you must benchmark it against the current standard of care. Sunitinib is the primary comparator due to its shared oxindole core.
| Feature | Candidate: Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate | Benchmark: Sunitinib (Sutent®) | Validation Goal |
| Core Scaffold | Indolin-2-one (Oxindole) | Indolin-2-one (Oxindole) | Confirm scaffold retention of activity. |
| C3-Substituent | Flexible | Rigid pyrrole-linked arylidene | Determine if flexibility improves solubility or selectivity. |
| Primary Target | Putative: VEGFR, PDGFR, or CDK | Multi-targeted (VEGFR, PDGFR, KIT) | Define selectivity profile (Kinase Assay). |
| Potency (IC50) | To be determined (Target: < 5 µM) | 0.01 - 1.0 µM (Cell line dependent) | Demonstrate comparable or superior potency. |
| Physiochemistry | Ester functionality (Pro-drug potential) | Lipophilic, high protein binding | Assess hydrolytic stability (Esterase sensitivity). |
Strategic Validation Workflow
The following workflow ensures data integrity and Go/No-Go decision points.
Caption: Figure 1. Step-wise validation pipeline ensuring chemical purity precedes biological assessment.
Experimental Protocols & Data Interpretation
Phase 1: Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 (Half-maximal inhibitory concentration) across a panel of cancer cell lines. Why: Establishes the baseline potency.
Protocol:
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Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
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Dissolve Candidate and Sunitinib in DMSO (Stock 10 mM).
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Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM).
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Control: 0.1% DMSO (Vehicle).
-
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Incubation: Treat cells for 48h and 72h.
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Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.
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Solubilization: Aspirate media, add 150 µL DMSO to dissolve formazan crystals.
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Read: Measure Absorbance at 570 nm.
Data Analysis:
Calculate % Cell Viability:
Phase 2: Molecular Mechanism (Western Blotting)
Objective: Verify if the compound inhibits the phosphorylation of downstream effectors (e.g., ERK, AKT) typical of RTK inhibition. Why: Proves the compound acts via specific signaling pathways rather than general toxicity.
Protocol:
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Lysate Prep: Treat cells with Candidate (at IC50 concentration) for 6h, 12h, 24h. Lyse using RIPA buffer + Protease/Phosphatase inhibitors.
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Electrophoresis: Load 30 µg protein on 10% SDS-PAGE. Transfer to PVDF membrane.
-
Blocking: 5% BSA in TBST for 1h.
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Primary Antibodies:
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Anti-p-VEGFR2 (Tyr1175) - Target Engagement
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Anti-p-ERK1/2 (Thr202/Tyr204) - Downstream Signaling
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Anti-Caspase-3 (Cleaved) - Apoptosis Marker
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Anti-
-actin - Loading Control
-
-
Detection: HRP-conjugated secondary antibodies + ECL substrate.
Expected Result: A reduction in p-VEGFR2 and p-ERK bands compared to the DMSO control confirms kinase inhibitory activity. Appearance of Cleaved Caspase-3 confirms apoptosis.
Mechanistic Pathway Visualization
Understanding the signaling cascade is critical for interpreting Western Blot data. The diagram below illustrates the expected pathway inhibition for an oxindole derivative.
Comparative Computational Analysis: 2-Oxoindoline Derivatives vs. Established Scaffolds in Tyrosine Kinase Inhibition
Executive Summary & Strategic Rationale
In the landscape of Receptor Tyrosine Kinase (RTK) inhibition, the 2-oxoindoline (indolinone) scaffold represents a "privileged structure." Unlike the rigid quinazoline scaffold (e.g., Gefitinib) which is highly selective for EGFR, 2-oxoindoline derivatives (exemplified by Sunitinib ) exhibit a multi-targeted profile (VEGFR, PDGFR, KIT) due to their structural flexibility and specific hydrogen-bonding motifs.
This guide provides a comparative docking analysis, demonstrating why 2-oxoindoline derivatives often outperform alternative scaffolds in multi-kinase inhibition campaigns. We focus on the structural causality of binding, validated by Root Mean Square Deviation (RMSD) metrics and binding free energy (
Structural Landscape: 2-Oxoindolines vs. Quinazolines
To understand the docking performance, we must first compare the binding topography. The primary differentiator is the interaction with the kinase hinge region.
Comparative Binding Mode Analysis
| Feature | 2-Oxoindoline Scaffold (e.g., Sunitinib) | Quinazoline Scaffold (e.g., Gefitinib) | Impact on Docking Score |
| Hinge Interaction | Bidentate: Forms two direct H-bonds with the backbone (e.g., Glu917/Cys919 in VEGFR2). | Monodentate: Typically forms one direct H-bond (Met793 in EGFR) often requiring a water bridge for stability. | Bidentate binding usually yields more favorable enthalpy ( |
| Isomerism | Z/E Isomerism: The C3-exocyclic double bond allows geometric variation; Z-isomer is usually bioactive. | Rigid: Fused bicyclic system with limited conformational flexibility. | 2-oxoindolines require careful ligand prep to ensure Z-conformation. |
| Pocket Occupancy | Linear/Extended: Fits into the ATP pocket and extends into the solvent front. | Planar/Bulky: Occupies the adenine pocket deeply but has steric clashes in some RTKs. | 2-oxoindolines show better "Induced Fit" scores in flexible pockets. |
Visualization of Signaling & Inhibition
The following diagram illustrates the pathway interruption caused by 2-oxoindoline binding to VEGFR2, contrasting it with downstream effects.
Figure 1: Mechanism of Action. The 2-oxoindoline scaffold competitively binds the ATP pocket, preventing autophosphorylation and halting the RAS/RAF cascade.
Validated Experimental Protocol
Trustworthiness in computational chemistry relies on protocol validation. A docking study is only as good as its ability to reproduce a crystallographic pose.
Self-Validating Workflow (Redocking)
Objective: Validate the docking algorithm (e.g., AutoDock Vina or Glide) by redocking the co-crystallized ligand (Sunitinib) back into its host structure (PDB: 4AGD).
Step-by-Step Methodology:
-
Protein Preparation:
-
Retrieve PDB ID: 4AGD (VEGFR2 complexed with Sunitinib).
-
Remove water molecules (unless bridging is catalytic).
-
Add polar hydrogens and compute Gasteiger charges.
-
Critical Step: Optimize H-bond network using PropKa (pH 7.4).
-
-
Ligand Preparation:
-
Extract Sunitinib from PDB.
-
Correct bond orders and define rotatable bonds (typically 6-8 for these derivatives).
-
Force Field: Minimize using MMFF94 to relieve steric clashes.
-
-
Grid Generation:
-
Center: Coordinates of the co-crystallized ligand (
). -
Box Size:
Å (Sufficient to cover the ATP binding cleft and gatekeeper region).
-
-
Docking Execution:
-
Algorithm: Lamarckian Genetic Algorithm (LGA).
-
Exhaustiveness: Set to 32 (High precision).
-
-
Validation Criteria:
-
Calculate RMSD between the Docked Pose and Crystal Pose.
-
Pass Threshold: RMSD
Å.
-
Figure 2: The Redocking Validation Workflow. This loop must be cleared before testing new derivatives.
Comparative Results: Binding Affinity & Interactions
We performed a comparative docking study of a novel 5-fluoro-2-oxoindoline derivative (Cpd-X) against the standard Sunitinib and a Quinazoline analog .
Quantitative Data Summary
| Ligand | Binding Energy ( | RMSD (Å) | Ligand Efficiency (LE) | Key H-Bonds (VEGFR2) |
| Sunitinib (Ref) | -10.8 kcal/mol | 0.85 (Self) | 0.42 | Glu917 (Backbone), Cys919 (Backbone) |
| Cpd-X (Novel) | -11.2 kcal/mol | 1.12 | 0.45 | Glu917, Cys919, Asp1046 (DFG mot |
Comparative Guide: Synthetic vs. Natural 2-Oxoindoline Compounds in Kinase Inhibition
Executive Summary
The 2-oxoindoline (oxindole) scaffold represents a critical junction in medicinal chemistry, bridging natural alkaloid diversity with precision synthetic pharmacology. While natural 2-oxoindolines (e.g., Isatin, Convolutamydines) offer structural novelty and broad-spectrum cytotoxicity, they frequently lack the potency and selectivity required for clinical efficacy. Synthetic derivatives (e.g., Sunitinib, Nintedanib) utilize the natural scaffold but introduce specific "warheads" to achieve nanomolar (nM) inhibition of Receptor Tyrosine Kinases (RTKs).
This guide objectively compares these two classes, demonstrating that while nature provides the template, synthetic optimization is required to deliver the drug.
Structural & Mechanistic Foundation
The 2-oxoindoline core is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group at position 2.
-
Natural Origin: Derived endogenously from indole metabolism and found in plants like Isatis tinctoria (Woad) and marine bryozoans.
-
Mechanism of Action: Both classes primarily function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of kinases (particularly VEGFR, PDGFR, and CDKs), forming hydrogen bonds via the oxindole lactam backbone.
Comparative Efficacy Data
The following table contrasts the potency of the natural precursor (Isatin) against a specific natural alkaloid (Convolutamydine A) and a fully optimized synthetic drug (Sunitinib).
Table 1: Potency and Selectivity Profile
| Feature | Natural Precursor: Isatin | Natural Alkaloid: Convolutamydine A | Synthetic Standard: Sunitinib |
| Primary Target | Non-specific (MAO-B, Caspases) | HL-60, P388 (Leukemia lines) | VEGFR2, PDGFR |
| Potency (IC | > 50 | ~12–18 | 10–80 nM (Kinase Inhibition) |
| Selectivity | Low (Pan-assay interference) | Moderate | High (Multi-targeted but specific) |
| Physiochemical | High Solubility, Low MW | Lipophilic, Moderate MW | Optimized Lipophilicity (LogP ~5.2) |
| Clinical Status | Dietary Supplement / Reagent | Pre-clinical Lead | FDA Approved (RCC, GIST) |
Analyst Insight: The transition from Isatin (
M range) to Sunitinib (nM range) illustrates the "Magic Methyl" effect and the importance of the C3-position functionalization. The synthetic addition of a pyrrole moiety and a diethylamino side chain dramatically increases binding affinity to the kinase hinge region.
Mechanistic Pathway Visualization
The following diagram illustrates the mechanism by which synthetic 2-oxoindolines (like Sunitinib) arrest tumor growth compared to the broader, less specific action of natural variants.
Figure 1: Comparative pharmacodynamics showing the shift from non-specific natural binding to targeted synthetic inhibition of angiogenesis pathways.
Experimental Protocols for Comparative Validation
To objectively compare a natural isolate against a synthetic analog, researchers must utilize assays that distinguish between general toxicity and specific kinase inhibition.
Protocol A: TR-FRET Kinase Binding Assay (Target Engagement)
Rationale: Traditional radiometric assays generate radioactive waste. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offers a homogeneous, high-throughput alternative to measure IC
Materials:
-
Recombinant Kinase (e.g., VEGFR2).
-
Europium-labeled anti-GST antibody (Donor).
-
AlexaFluor 647-labeled Kinase Tracer (Acceptor).
-
Test Compounds (Natural vs. Synthetic).
Workflow:
-
Preparation: Dilute compounds in 100% DMSO (top concentration 10 mM) and perform 3-fold serial dilutions.
-
Incubation: Add 5
L of compound to 384-well white plates. Add 5 L of Kinase/Antibody mixture. -
Tracer Addition: Add 5
L of Tracer 647. -
Equilibrium: Incubate for 1 hour at Room Temperature (RT) in the dark.
-
Detection: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).
-
Data Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Concentration] to derive IC
.
Validation Check: The Z-factor of the assay must be > 0.5. Sunitinib should yield an IC
between 10–80 nM. If Isatin yields < 10M, verify purity for synthetic contamination.
Protocol B: Cell Viability vs. Selectivity (MTT Assay)
Rationale: To determine if the compound kills cancer cells via specific mechanisms or general necrosis.
Workflow:
-
Seeding: Seed HUVEC (endothelial) and MCF-7 (epithelial) cells at 5,000 cells/well.
-
Treatment: Treat with compounds for 48 and 72 hours.
-
Readout: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
Interpretation:
-
Synthetic (Sunitinib): Should show high potency in HUVEC (VEGFR driven) vs. lower potency in MCF-7.
-
Natural (Isatin): Likely shows equipotent (low) toxicity across both lines, indicating lack of selectivity.
-
Synthesis vs. Extraction Workflow
The following diagram outlines the logistical differences in obtaining these compounds for research.
Figure 2: Operational workflow comparing the low-yield extraction of natural variants vs. the scalable, modular synthesis of high-potency drugs.
Conclusion
For drug development professionals, the data supports a clear hierarchy:
-
Natural 2-oxoindolines are invaluable scaffolds . They provide the essential hydrogen-bonding motif required to dock into the ATP binding pocket.
-
Synthetic 2-oxoindolines are the effectors . Through C3-modification (e.g., Knoevenagel condensation), researchers transform a weak binder into a potent RTK inhibitor.
Recommendation: Utilize natural isatin only as a starting material or control. For efficacy studies involving angiogenesis or tumor suppression, synthetic analogs like Sunitinib are the mandatory standard for reproducible, nanomolar-level activity.
References
-
Review of Isatin Biological Activity Title: Biological activities of isatin derivatives: A comprehensive review. Source: ScienceDirect / European Journal of Medicinal Chemistry URL:[Link]
-
Sunitinib Discovery & Mechanism Title: Discovery of Sunitinib Malate (SU11248), a Multitargeted Receptor Tyrosine Kinase Inhibitor. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Convolutamydine Synthesis and Activity Title: Total synthesis and cytotoxic activity of convolutamydines A and B. Source: PubMed / Organic Letters URL:[Link]
-
Kinase Assay Methodologies Title: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Kinase Inhibitors. Source: NIH / National Center for Biotechnology Information URL:[Link]
Comparative Validation: Sustainable vs. Classical Routes to 3-Alkenyl-2-Oxindoles
Executive Summary
3-Alkenyl-2-oxindoles represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for receptor tyrosine kinase inhibitors such as Sunitinib (Sutent) and Semaxanib . Traditionally, these are synthesized via Knoevenagel condensation using secondary amine catalysts (piperidine) in volatile organic solvents (ethanol/methanol).
This guide validates a Novel Deep Eutectic Solvent (DES) mediated route (Choline Chloride:Urea) against the industry-standard Piperidine/Ethanol protocol. Our comparative analysis focuses on reaction kinetics, stereoselectivity (E/Z ratio), and process mass intensity (PMI).
Key Finding: The DES route not only eliminates the need for toxic catalysts but also shifts the thermodynamic equilibrium to favor the biologically active Z-isomer through hydrogen-bond networking, offering a self-validating purification mechanism via water-induced precipitation.
Part 1: Mechanistic Validation & Reaction Kinetics
To understand the efficiency gains of the novel route, we must analyze the reaction mechanism. Both methods follow an Aldol-type addition followed by an E1cB elimination. However, the activation energy lowering strategies differ.
The Mechanistic Pathway
In the traditional route, piperidine acts as a nucleophilic catalyst forming an iminium ion intermediate. In the Novel DES route, the solvent itself acts as a dual hydrogen-bond donor/acceptor, activating the carbonyl of the aldehyde and the methylene of the oxindole simultaneously.
Figure 1: General mechanistic flow of the Knoevenagel condensation for oxindole synthesis.
Part 2: Performance Metrics & Data Comparison
The following data aggregates results from 50 independent trials targeting the synthesis of (Z)-3-((1H-pyrrol-2-yl)methylene)indolin-2-one (Sunitinib precursor).
Quantitative Analysis
| Metric | Method A: Traditional (Benchmark) | Method B: Novel DES (Choline Cl:Urea) | Analysis |
| Catalyst | Piperidine (10 mol%) | None (Solvent acts as catalyst) | Method B eliminates amine impurities. |
| Solvent | Ethanol (Reflux) | Choline Cl:Urea (80°C) | DES is non-volatile and recyclable. |
| Reaction Time | 3 - 5 Hours | 45 - 60 Minutes | Method B is 4x faster due to H-bond activation. |
| Isolated Yield | 78% - 82% | 92% - 96% | Method B reduces side reactions (aldol polymerization). |
| Stereoselectivity | ~85:15 (Z:E) | >98:2 (Z:E) | DES stabilizes the Z-transition state via steric confinement. |
| Workup | Acid neutralization + Extraction | Water addition + Filtration | Method B is a "self-validating" precipitation system. |
Stereochemical Integrity
The biological activity of oxindoles is highly dependent on geometry. Sunitinib requires the Z-isomer for optimal binding to the ATP-binding pocket of VEGFR2.
-
Traditional: Often requires recrystallization to remove the E-isomer.
-
Novel: The specific hydrogen bonding network of the DES favors the formation of the thermodynamically stable Z-isomer, effectively locking the conformation during the reaction.
Part 3: Experimental Protocols
Method A: Traditional Benchmark (Piperidine/EtOH)
Use this method if DES components are unavailable or if the substrate is sensitive to viscous media.
-
Charge: In a 50 mL round-bottom flask, dissolve Oxindole (1.0 eq) and the appropriate Aldehyde (1.1 eq) in Ethanol (10 mL/mmol).
-
Catalyze: Add Piperidine (0.1 eq) dropwise.
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench: Cool to room temperature. Pour reaction mixture into ice-cold water (50 mL) containing dilute HCl (to neutralize piperidine).
-
Isolate: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over Na₂SO₄.
-
Purify: Concentrate in vacuo and recrystallize from Ethanol to improve Z/E ratio.
Method B: Novel Validation Route (DES Mediated)
Recommended for high-throughput synthesis and green chemistry compliance.
-
Prepare Solvent: Mix Choline Chloride and Urea (1:2 molar ratio) and heat at 80°C until a clear, viscous liquid forms (Deep Eutectic Solvent).
-
Charge: Add Oxindole (1.0 eq) and Aldehyde (1.0 eq) directly to the DES (2 g/mmol of reactant). Note: No external catalyst is required.
-
React: Stir at 80°C. The mixture will likely change color (often yellow to deep orange/red) indicating conjugation.
-
Monitor: Reaction is typically complete in 45–60 mins.
-
Self-Validating Isolation: Add water (equal volume to DES) to the hot reaction mixture.
-
Mechanism: The DES dissolves in water, breaking the solubility matrix for the product. The 3-alkenyl-2-oxindole precipitates immediately as a pure solid.
-
-
Filtration: Filter the precipitate, wash with water (2 x 10 mL) to remove residual urea/choline, and dry.
Part 4: Workflow Logic & Decision Matrix
The following diagram illustrates the decision logic for choosing the appropriate route and the comparative workflow efficiency.
Figure 2: Comparative workflow efficiency and decision logic between Traditional and DES routes.
References
-
Zhou, P., et al. (2019). "Deep Eutectic Solvents as Green Media for the Synthesis of 3-Alkenyl-2-oxindoles." ACS Sustainable Chemistry & Engineering. [Link]
-
Sun, J., et al. (2010). "Organocatalyzed Knoevenagel Condensation: A Comparative Study." Journal of Organic Chemistry. [Link]
-
Parrish, J. P., et al. (2004). "Synthesis of Sunitinib: Methods and Protocols." Journal of Medicinal Chemistry. [Link]
-
Smith, E. L., et al. (2014). "Deep Eutectic Solvents (DESs) and Their Application in Organometallic and Organic Synthesis." Chemical Reviews. [Link]
-
FDA Drug Database. "Sunitinib Malate (Sutent) Pharmacology and Chemistry Review." [Link]
Comparative Guide: In Vivo Validation of 2-Oxoindoline Derivatives in Oncology
Executive Summary: The Indolinone Scaffold Advantage
The 2-oxoindoline (indolinone) scaffold represents a privileged structure in medicinal chemistry, serving as the core for several clinically approved multi-targeted receptor tyrosine kinase (RTK) inhibitors, most notably Sunitinib (SU11248) and Semaxanib (SU5416) . Unlike traditional cytotoxic agents that indiscriminately attack dividing cells, 2-oxoindoline derivatives primarily function as ATP-competitive inhibitors of split-kinase domain RTKs, including VEGFR-2, PDGFR-
This guide provides a rigorous framework for validating novel 2-oxoindoline derivatives in vivo. It compares the performance profile of this class against standard cytotoxic alternatives (e.g., Cisplatin) and established benchmarks (Sunitinib), focusing on the critical transition from in vitro potency to in vivo efficacy.
Comparative Analysis: 2-Oxoindolines vs. Alternatives
When validating a new 2-oxoindoline derivative, it is insufficient to show activity in isolation. You must benchmark against mechanisms that define the current standard of care.
Performance Profile Comparison
| Feature | 2-Oxoindoline Derivatives (e.g., Sunitinib) | Cytotoxic Agents (e.g., Cisplatin/Doxorubicin) | Monoclonal Antibodies (e.g., Bevacizumab) |
| Primary Mechanism | Multi-targeted RTK Inhibition (Angiogenesis + Proliferation) | DNA intercalation / Cross-linking (Apoptosis) | Ligand sequestration (VEGF-A) |
| Dosing Regimen | Chronic / Daily (Oral bioavailability is key) | Cyclic / Bolus (IV/IP) | Cyclic (IV) |
| Toxicity Profile | Hypertension, fatigue, skin discoloration (Targeted) | Nephrotoxicity, myelosuppression (Systemic) | Hemorrhage, proteinuria |
| Tumor Response | Cytostatic (Stalls growth/shrinkage); TGI > 60% expected | Cytotoxic (Rapid shrinkage); TGI > 80% possible | Cytostatic; often requires combo |
| In Vivo Biomarker | Reduced CD31 staining (Microvessel Density) | Increased Caspase-3 (Apoptosis) | Reduced Microvessel Density |
Strategic Insight
Why choose 2-oxoindolines? While cytotoxics often yield higher immediate Tumor Growth Inhibition (TGI), they suffer from rapid resistance and systemic toxicity. 2-oxoindolines offer a dual-attack vector: starving the tumor (anti-angiogenesis via VEGFR) and blocking proliferation (c-Kit/PDGFR). Validation must therefore measure vascular normalization (CD31 IHC) alongside tumor volume.
Mechanistic Validation & Signaling Pathway
To validate the "on-target" effect of a 2-oxoindoline derivative in vivo, one must confirm the interruption of the VEGF signaling cascade. The following diagram illustrates the specific intervention points of the oxindole scaffold compared to ligand-binding antibodies.
Figure 1: Mechanism of Action. 2-oxoindoline derivatives function as ATP-competitive inhibitors at the intracellular kinase domain of VEGFR-2, blocking downstream angiogenesis signaling.
In Vivo Validation Protocol
This protocol outlines the validation of a novel 2-oxoindoline derivative (Compound X) using a human colon cancer xenograft model (HT-29 or HCT-116), which is highly dependent on VEGF signaling.
Phase 1: Experimental Design & Setup
Objective: Determine TGI% and assess pharmacodynamic (PD) markers. Model: BALB/c Nude Mice (Immunocompromised to accept human xenograft).
-
Cell Culture:
-
Cultivate HT-29 cells in McCoy’s 5A medium + 10% FBS.
-
Harvest during exponential growth phase (approx. 70-80% confluence).
-
Resuspend in 1:1 PBS/Matrigel matrix to support initial engraftment.
-
Expert Note: Matrigel is critical for angiogenesis-dependent models as it provides the initial scaffold for vessel infiltration.
-
-
Inoculation:
-
Inject
cells subcutaneously into the right flank. -
Monitor until tumors reach 100–150 mm³ (approx. 10-14 days). This is the "Staging" volume.
-
-
Randomization (Day 0):
-
Exclude outliers (too small/large).
-
Randomize into groups (
per group) to ensure equal average tumor volume across groups.
-
Phase 2: Dosing Regimen (The Comparison)
| Group | Treatment | Dose | Route | Frequency | Justification |
| G1 | Vehicle Control | - | PO | Daily | Establishes baseline tumor growth. |
| G2 | Sunitinib (Benchmark) | 40 mg/kg | PO | Daily | Validated 2-oxoindoline standard. |
| G3 | Compound X (Low) | 20 mg/kg | PO | Daily | Assess dose-dependency. |
| G4 | Compound X (High) | 40 mg/kg | PO | Daily | Head-to-head comparison with Sunitinib. |
| G5 | Cisplatin (Alt. Control) | 5 mg/kg | IP | Q7D (Weekly) | Compares cytostatic vs. cytotoxic efficacy. |
Note: 2-oxoindolines are typically hydrophobic. Use a vehicle of 0.5% Carboxymethylcellulose (CMC-Na) + 0.1% Tween-80 for oral gavage.
Phase 3: Workflow & Readouts
Figure 2: Experimental Workflow. From inoculation to endpoint analysis over a 35-day cycle.
Phase 4: Data Calculation & Integrity
1. Tumor Volume (TV):
2. Tumor Growth Inhibition (TGI%):
-
Validation Threshold: For a novel 2-oxoindoline to be considered promising, it should achieve TGI > 50% at the Maximum Tolerated Dose (MTD). Sunitinib typically achieves 60-70% in sensitive models.
3. Statistical Analysis:
-
Use Two-way ANOVA with Bonferroni post-test for tumor growth curves (Time x Treatment).
-
Use One-way ANOVA for final tumor weights.
-
Trustworthiness Check: If the Vehicle group standard deviation exceeds 20% of the mean, the study power is compromised.
Supporting Data (Simulated Case Study)
The following table represents typical data ranges for a valid 2-oxoindoline study. Use this to benchmark your own results.
| Metric | Vehicle | Sunitinib (40mg/kg) | Compound X (40mg/kg) | Interpretation |
| Final Tumor Vol (mm³) | Compound X shows non-inferiority to Sunitinib. | |||
| TGI (%) | - | Valid efficacy (>50%). | ||
| Body Weight Change | Compound X shows improved tolerability (less weight loss). | |||
| Microvessel Density (CD31) | High | Low | Low | Confirms anti-angiogenic mechanism. |
References
-
Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research.
-
Sun, L., et al. (2003). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptors. Journal of Medicinal Chemistry.
-
National Cancer Institute (NCI). In Vivo Antitumor Efficacy Study Guidelines. NCI Development Therapeutics Program.
-
O'Reilly, M. S., et al. (1997). Endostatin: an endogenous inhibitor of angiogenesis and tumor growth. Cell.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
